(4R,5R)-1,3-Dimesityl-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate
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Overview
Description
(4R,5R)-1,3-Dimesityl-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate is a chiral imidazolium salt. This compound is known for its unique structure, which includes mesityl and phenyl groups attached to an imidazolium core. It is often used in various chemical reactions and research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-1,3-Dimesityl-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate typically involves the reaction of mesityl and phenyl-substituted imidazolium precursors with tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired chiral product. The process may involve multiple steps, including the preparation of the imidazolium precursor, followed by its reaction with tetrafluoroboric acid to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
(4R,5R)-1,3-Dimesityl-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The imidazolium core allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized imidazolium derivatives, while substitution reactions can introduce new functional groups into the imidazolium core .
Scientific Research Applications
Chemistry
In chemistry, (4R,5R)-1,3-Dimesityl-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate is used as a catalyst in various organic reactions. Its chiral nature makes it valuable in asymmetric synthesis, where it helps in the formation of enantiomerically pure products .
Biology
In biological research, this compound is used to study enzyme interactions and as a probe in biochemical assays. Its stability and reactivity make it suitable for various biological applications .
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It is investigated for its role in drug development and as a potential therapeutic agent .
Industry
In the industrial sector, this compound is used in the production of fine chemicals and as a catalyst in various industrial processes. Its unique properties make it valuable in manufacturing and production .
Mechanism of Action
The mechanism of action of (4R,5R)-1,3-Dimesityl-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate involves its interaction with specific molecular targets. The imidazolium core interacts with various substrates, facilitating chemical reactions through its catalytic properties. The mesityl and phenyl groups enhance its stability and reactivity, allowing it to participate in a wide range of chemical processes .
Comparison with Similar Compounds
Similar Compounds
- (4R,5R)-1,3,4,5-Tetraphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate
- (4R,5R)-1,3-Bis(di-o-tolylmethyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate
Uniqueness
Compared to similar compounds, (4R,5R)-1,3-Dimesityl-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate stands out due to its unique combination of mesityl and phenyl groups. These groups enhance its stability and reactivity, making it more versatile in various chemical reactions and applications .
Properties
Molecular Formula |
C33H35BF4N2 |
---|---|
Molecular Weight |
546.4 g/mol |
IUPAC Name |
4,5-diphenyl-1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C33H35N2.BF4/c1-22-17-24(3)30(25(4)18-22)34-21-35(31-26(5)19-23(2)20-27(31)6)33(29-15-11-8-12-16-29)32(34)28-13-9-7-10-14-28;2-1(3,4)5/h7-21,32-33H,1-6H3;/q+1;-1 |
InChI Key |
IUQNEPJZZMKYJQ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+](C(C2C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=C(C=C5C)C)C)C |
Origin of Product |
United States |
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